molecular formula C9H9N5S B3060544 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 5102-30-7

1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B3060544
CAS No.: 5102-30-7
M. Wt: 219.27 g/mol
InChI Key: RZIFSZUVDCQREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a heterocyclic compound that features a phenyl group and a triazole ring linked by a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of phenyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C6H5NCS+C2H3N3NH2C6H5NHC(S)NHC2H3N3\text{C}_6\text{H}_5\text{NCS} + \text{C}_2\text{H}_3\text{N}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)NH}\text{C}_2\text{H}_3\text{N}_3 C6​H5​NCS+C2​H3​N3​NH2​→C6​H5​NHC(S)NHC2​H3​N3​

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield amines or other reduced derivatives.

    Substitution: The phenyl and triazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The thiourea moiety can interact with metal ions, potentially inhibiting metalloproteins or enzymes. The phenyl group can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

    1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-Phenyl-3-(4H-1,2,4-triazol-4-yl)carboxamide: Contains a carboxamide group instead of thiourea.

    1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiosemicarbazide: Features a thiosemicarbazide group.

Uniqueness: 1-Phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the phenyl, triazole, and thiourea groups provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

1-phenyl-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFSZUVDCQREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965298
Record name N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5102-30-7
Record name NSC87270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Phenyl-N-4H-1,2,4-triazol-4-ylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea
Reactant of Route 2
1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea
Reactant of Route 3
1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea
Reactant of Route 4
Reactant of Route 4
1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea
Reactant of Route 5
Reactant of Route 5
1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea
Reactant of Route 6
Reactant of Route 6
1-phenyl-3-(4H-1,2,4-triazol-4-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.